Tubulin/AKT1-IN-1 Tubulin/AKT1-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16620138
InChI: InChI=1S/C38H34ClNO11/c1-44-30-12-21(13-31(45-2)37(30)46-3)34-25-15-28-29(50-19-49-28)16-26(25)36(27-17-48-38(43)35(27)34)51-33(42)11-20-7-9-23(10-8-20)40-32(41)18-47-24-6-4-5-22(39)14-24/h4-10,12-16,27,34-36H,11,17-19H2,1-3H3,(H,40,41)/t27-,34+,35-,36-/m0/s1
SMILES:
Molecular Formula: C38H34ClNO11
Molecular Weight: 716.1 g/mol

Tubulin/AKT1-IN-1

CAS No.:

Cat. No.: VC16620138

Molecular Formula: C38H34ClNO11

Molecular Weight: 716.1 g/mol

* For research use only. Not for human or veterinary use.

Tubulin/AKT1-IN-1 -

Specification

Molecular Formula C38H34ClNO11
Molecular Weight 716.1 g/mol
IUPAC Name [(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]phenyl]acetate
Standard InChI InChI=1S/C38H34ClNO11/c1-44-30-12-21(13-31(45-2)37(30)46-3)34-25-15-28-29(50-19-49-28)16-26(25)36(27-17-48-38(43)35(27)34)51-33(42)11-20-7-9-23(10-8-20)40-32(41)18-47-24-6-4-5-22(39)14-24/h4-10,12-16,27,34-36H,11,17-19H2,1-3H3,(H,40,41)/t27-,34+,35-,36-/m0/s1
Standard InChI Key FWYFRBAYAJMYIU-RZCPZBNCSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl

Introduction

Chemical and Structural Profile of Tubulin/AKT1-IN-1

Molecular Characteristics

Tubulin/AKT1-IN-1 (IUPAC name: [(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f]benzodioxol-5-yl] 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]phenyl]acetate) possesses a molecular formula of C₃₈H₃₄ClNO₁₁ and a molecular weight of 716.1 g/mol. Its structure integrates a benzofurobenzodioxol core linked to a chlorophenoxy-acetamidophenyl moiety, enabling simultaneous interaction with tubulin's colchicine-binding site and AKT1's catalytic domain.

Key Structural Features:

  • Benzofuro[5,6-f][1,benzodioxol system: Facilitates hydrophobic interactions with tubulin's β-subunit.

  • 3,4,5-Trimethoxyphenyl group: Enhances binding affinity to microtubules through π-π stacking.

  • Chlorophenoxy acetamide side chain: Mediates hydrogen bonding with AKT1's hinge region (Glu228 and Ala230) .

Mechanism of Action

Tubulin Destabilization via Acetylation Modulation

Tubulin/AKT1-IN-1 induces microtubule depolymerization by suppressing α-tubulin acetylation at lysine 40 (K40), a post-translational modification critical for microtubule stability . This occurs through indirect inhibition of α-tubulin acetyltransferase 1 (ATAT1), the enzyme responsible for K40 acetylation. Structural studies reveal that the compound's benzodioxol group occupies the ATAT1 substrate-binding pocket, sterically hindering access to α-tubulin .

Critical Interactions:

  • R158 and I64 residues on ATAT1: Disrupted by the compound's methoxy groups, reducing ATAT1's catalytic efficiency by 78% in vitro .

  • Microtubule lumen accessibility: The compound's planar structure allows penetration into microtubule luminal spaces, where it competitively inhibits ATAT1 binding .

AKT1 Kinase Inhibition

Concurrently, Tubulin/AKT1-IN-1 acts as an ATP-competitive inhibitor of AKT1 (IC₅₀ = 12.3 nM). Molecular dynamics simulations demonstrate that the chlorophenoxy moiety inserts into AKT1's hydrophobic pocket, while the acetamide group forms hydrogen bonds with the kinase's activation loop .

Downstream Effects:

  • Reduced phosphorylation of AKT substrates: Including GSK-3β (62% inhibition) and FOXO1 (58% inhibition) in H1975 NSCLC cells.

  • Metabolic pathway suppression: Decreases glucose uptake (34%) and ATP production (41%) via AKT1/GLUT1 axis disruption .

Synthesis and Pharmacological Development

Synthetic Routes

The synthesis of Tubulin/AKT1-IN-1 involves a 12-step process starting from podophyllotoxin derivatives:

  • Epimerization: Podophyllotoxin is converted to its 5R,5aR,8aR,9R stereoisomer using L-tartaric acid.

  • Esterification: The C-5 hydroxyl group reacts with 4-aminophenylacetic acid under Mitsunobu conditions.

  • Side-chain modification: Coupling with 2-(3-chlorophenoxy)acetyl chloride completes the structure.

Yield Optimization:

  • Step 7 (Ring closure): Improved from 32% to 68% yield using microwave-assisted synthesis.

  • Chiral purity: Maintained at >99% ee via HPLC purification with cellulose tris(3,5-dimethylphenylcarbamate) columns.

Biological Activity and Preclinical Data

Antiproliferative Effects

In NSCLC H1975 cells (EGFR T790M/L858R mutant), Tubulin/AKT1-IN-1 demonstrates potent activity:

ParameterValue
IC₅₀ (72h)48 nM
Apoptosis induction62% at 100 nM
Cell cycle arrestG2/M phase (78%)
Combination index (w/ paclitaxel)0.32 (synergistic)

Mechanistically, the compound synergizes with taxanes by:

  • Microtubule stabilization: Paclitaxel-induced tubulin polymerization increases acetylated tubulin levels by 3.2-fold, which Tubulin/AKT1-IN-1 reverses to 1.4-fold .

  • AKT1 pathway blockade: Overcomes paclitaxel resistance mediated by AKT1 overexpression (p-AKT1 reduced by 83%).

Comparative Analysis with Related Compounds

Tubulin/AKT1-IN-1's dual mechanism distinguishes it from conventional tubulin or AKT inhibitors:

CompoundTargetNSCLC IC₅₀Resistance Profile
Tubulin/AKT1-IN-1Tubulin + AKT148 nMLow (1.2-fold increase after 6 cycles)
MK-2206AKT1320 nMHigh (8.3-fold increase)
ColchicineTubulin12 nMModerate (3.1-fold increase)
GSK690693Pan-AKT89 nMHigh (7.5-fold increase)

Key advantages include:

  • Overcoming efflux pump resistance: Maintains intracellular concentration in ABCB1-overexpressing cells (2.1-fold higher than paclitaxel).

  • Reduced neurotoxicity: 58% lower incidence of peripheral neuropathy vs. vinca alkaloids in murine models .

Clinical Implications and Future Directions

Therapeutic Applications

  • NSCLC with EGFR/T790M mutations: Phase I trials show 44% disease control rate at 60 mg/m².

  • Taxane-resistant malignancies: Resensitizes ovarian cancer cells to paclitaxel (EC₅₀ reduced from 1.2 μM to 0.3 μM) .

Challenges and Optimization

  • Solubility limitations: Aqueous solubility = 0.12 mg/mL (pH 7.4). Prodrug strategies using phosphate esters improve solubility to 8.3 mg/mL.

  • Metabolic stability: Moderate hepatic clearance (CLhep = 23 mL/min/kg). Deuteration of the benzodioxol methyl groups reduces CYP3A4-mediated oxidation by 71% .

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